CAY10509

説明

特性

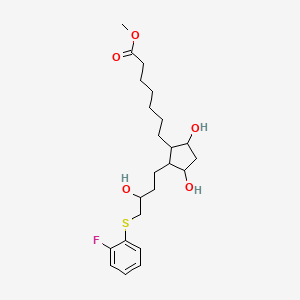

IUPAC Name |

methyl 7-[2-[4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35FO5S/c1-29-23(28)11-5-3-2-4-8-17-18(21(27)14-20(17)26)13-12-16(25)15-30-22-10-7-6-9-19(22)24/h6-7,9-10,16-18,20-21,25-27H,2-5,8,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWNDRIOPFNYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1C(CC(C1CCC(CSC2=CC=CC=C2F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693948 | |

| Record name | Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245699-47-1 | |

| Record name | Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of CAY10509, a Prostaglandin F2α Receptor Antagonist

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of CAY10509, a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document will focus on the well-established mechanism of FP receptor antagonism, using data from representative and extensively studied FP receptor antagonists to illustrate the core principles of action. The primary inhibitory characteristic of this compound is its ability to block the binding of the endogenous ligand PGF2α to the FP receptor, thereby preventing the initiation of downstream signaling cascades.

Core Mechanism: Competitive Antagonism of the FP Receptor

This compound functions as a competitive antagonist at the FP receptor.[1][2][] The FP receptor is a G protein-coupled receptor (GPCR) that, upon binding to its natural ligand PGF2α, primarily couples to the Gq alpha subunit of heterotrimeric G proteins. This initiates a canonical signaling pathway critical in numerous physiological and pathological processes.

The inhibitory action of this compound is quantified by its half-maximal inhibitory concentration (IC50), which for this compound has been reported to be approximately 30 nM.[1][2][] This value represents the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the FP receptor by 50% in a competitive binding assay.

Table 1: Inhibitory Potency of this compound

| Compound | Target | Assay Type | Potency (IC50) |

| This compound | FP Receptor | Competitive Binding | 30 nM |

The Prostaglandin F2α Signaling Pathway and its Inhibition

The binding of PGF2α to the FP receptor triggers a conformational change in the receptor, leading to the activation of its associated Gq protein. This activation initiates a well-defined signaling cascade, which is effectively blocked by this compound.

The Canonical Gq/Phospholipase C Pathway

Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This cascade of events leads to various cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory responses. This compound, by preventing the initial binding of PGF2α, abrogates the entirety of this downstream signaling.

Non-Canonical Signaling Pathways

In addition to the canonical Gq/PLC pathway, the FP receptor has been shown to couple to other G proteins, such as Gi and G12/G13, leading to the activation of alternative signaling pathways:

-

Gi Coupling: Can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway.

-

G12/G13 Coupling: Can activate Rho GTPases, influencing the actin cytoskeleton, cell adhesion, and migration.

By blocking the primary activation of the FP receptor, this compound is expected to inhibit these non-canonical pathways as well.

Diagram 1: PGF2α/FP Receptor Signaling and Point of Inhibition by this compound

Caption: Inhibition of the PGF2α signaling cascade by this compound.

Experimental Protocols for Characterizing FP Receptor Antagonism

The following sections describe generalized protocols for key experiments used to characterize the mechanism of action of FP receptor antagonists like this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) or IC50 of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) to each well.

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at room temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Diagram 2: Experimental Workflow for a Competitive Binding Assay

Caption: Workflow for determining the inhibitory constant of this compound.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Methodology:

-

Cell Preparation:

-

Plate FP receptor-expressing cells in a 96-well, black-walled, clear-bottom plate.

-

Allow cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the cells to allow for de-esterification of the dye.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add increasing concentrations of the antagonist (this compound) and incubate for a short period.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Initiate the measurement of fluorescence intensity over time.

-

After establishing a baseline reading, inject a fixed concentration of the agonist (PGF2α) into each well.

-

Continue to measure the fluorescence intensity to record the calcium response.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced response as a function of the antagonist concentration.

-

Determine the IC50 of the antagonist for the functional response.

-

Conclusion

This compound is a potent antagonist of the prostaglandin F2α receptor. Its primary mechanism of action is the competitive inhibition of PGF2α binding to the FP receptor, thereby blocking the initiation of the canonical Gq/PLC signaling pathway and subsequent intracellular calcium mobilization. The characterization of its inhibitory activity relies on standard pharmacological assays, including competitive radioligand binding and functional calcium mobilization assays. The information presented in this guide provides a foundational understanding of the molecular mechanisms underlying the action of this compound and similar FP receptor antagonists, which is essential for their application in research and potential therapeutic development.

References

CAY10509: A Technical Guide to a Potent Prostaglandin F2α Analog for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10509, a potent synthetic analog of prostaglandin F2α (PGF2α). This compound serves as a valuable tool for researchers investigating the physiological and pathological roles of the PGF2α/FP receptor system. This document outlines its biochemical properties, signaling pathways, and detailed experimental protocols for its use in research settings.

Core Compound Characteristics

This compound is distinguished by the presence of a thio-fluorobenzene substituent in its lower side chain, a modification of the parent PGF2α molecule.[1] This structural alteration contributes to its potent and selective interaction with the prostaglandin F2α receptor, more commonly known as the FP receptor.

Quantitative Data Summary

The primary reported quantitative metric for this compound is its half-maximal inhibitory concentration (IC50) for binding to the recombinant human FP receptor. This value provides a measure of its potency in displacing a radiolabeled ligand from the receptor.

| Parameter | Value | Receptor | Source |

| IC50 | ~30 nM | Recombinant Human FP Receptor | [1][2][3] |

Signaling Pathways of PGF2α and its Analogs

Activation of the FP receptor by agonists such as PGF2α and this compound initiates a cascade of intracellular signaling events. The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins. This initiates the canonical phospholipase C (PLC) pathway, leading to downstream cellular responses. Additionally, evidence suggests coupling to other G proteins, such as G12/G13 and Gi, which activate alternative signaling cascades.

Primary Gq-PLC Signaling Pathway

The canonical signaling pathway activated by this compound binding to the FP receptor is detailed below.

Alternative Signaling Pathways

Beyond the primary Gq pathway, the FP receptor can also signal through other G proteins, leading to diverse cellular outcomes.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.

Receptor Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for the FP receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human FP receptor.

-

[³H]-PGF2α (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

-

Non-specific binding control (e.g., 10 µM unlabeled PGF2α).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the cell membranes, [³H]-PGF2α (at a concentration near its Kd), and either this compound dilution, vehicle (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a cell-based assay to measure the ability of this compound to induce an increase in intracellular calcium, a hallmark of FP receptor activation via the Gq pathway.

Materials:

-

Cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the FP receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the this compound dilutions to the wells and immediately begin kinetic measurement of fluorescence changes over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Functional Assay: Inositol Phosphate (IP1) Accumulation

This protocol details a method to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, as a measure of FP receptor activation.

Materials:

-

Cells stably expressing the human FP receptor.

-

This compound.

-

IP1 HTRF assay kit (or similar).

-

Stimulation buffer containing LiCl.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the FP receptor-expressing cells in a suitable multi-well plate and grow to the desired confluency.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Remove the culture medium and add the this compound dilutions to the cells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Lyse the cells and perform the IP1 detection assay according to the kit manufacturer's protocol. This typically involves the addition of IP1-d2 conjugate and anti-IP1 cryptate, followed by an incubation period.

-

Read the plate on an HTRF-compatible reader.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Calculate the IP1 concentration for each this compound concentration using a standard curve.

-

Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion

This compound is a potent and valuable research tool for investigating the pharmacology and signaling of the prostaglandin F2α receptor. Its well-defined biochemical properties, coupled with the detailed experimental protocols provided in this guide, will enable researchers to effectively utilize this compound in their studies of various physiological and disease processes where the FP receptor plays a critical role.

References

In-Depth Technical Guide: FP Receptor Inhibition by CAY10509

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10509 is a potent and selective inhibitor of the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) that mediates the physiological effects of Prostaglandin F2α (PGF2α). As a PGF2α analog, this compound serves as a valuable tool for investigating the roles of the FP receptor in various biological processes and as a potential lead compound in drug discovery programs targeting FP receptor-mediated signaling. This technical guide provides a comprehensive overview of the inhibition of the FP receptor by this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Core Concepts: FP Receptor Signaling

The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, such as PGF2α, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound on the human FP receptor has been quantified using in vitro binding assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to displace 50% of a radiolabeled ligand from the receptor.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | Human FP Receptor (recombinant) | Binding Assay | 30 |

Experimental Methodologies

Radioligand Competition Binding Assay for IC50 Determination

This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the FP receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the recombinant human FP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-PGF2α or another suitable radiolabeled FP receptor agonist/antagonist.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the recombinant human FP receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (or vehicle for total binding and a saturating concentration of a non-radiolabeled ligand for non-specific binding).

-

Receptor membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Antagonism Assessment via Calcium Mobilization Assay

This cell-based assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an FP receptor agonist.

Materials:

-

Cell Line: A suitable cell line endogenously or recombinantly expressing the human FP receptor (e.g., HEK293-hFP).

-

FP Receptor Agonist: PGF2α or another selective FP receptor agonist.

-

Test Compound: this compound.

-

Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with probenecid to prevent dye leakage.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed the cells into the microplates and grow them to an appropriate confluency.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound or vehicle to the wells and incubate for a predetermined period to allow for receptor binding.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of the FP receptor agonist (typically at its EC80 concentration) into the wells and immediately begin kinetic measurement of the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. To assess antagonism, plot the percentage of the maximal agonist response against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 for the functional inhibition.

Visualizations

FP Receptor Signaling Pathway and Inhibition by this compound

Caption: FP Receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination of this compound

Caption: Workflow for determining the IC50 of this compound via a radioligand binding assay.

CAY10509: A Technical Guide for Researchers

An In-depth Technical Guide on the Prostaglandin F2α Receptor Antagonist CAY10509 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and potential experimental applications of this compound, a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.

Chemical Identity and Properties

This compound is a synthetic analog of PGF2α, characterized by a thio-fluorobenzene substituent in its lower side chain. This modification is key to its antagonist activity at the FP receptor.

CAS Number: 1245699-47-1[1]

Chemical Structure

Formal Name: 9α,11α,15R-trihydroxy-17-thiofluorophenoxy-17,18,19,20-tetranor-prostan-1-oic acid, methyl ester[1]

Molecular Formula: C₂₃H₃₅FO₅S[1]

Molecular Weight: 442.6 g/mol [1]

SMILES: O[C@@H]1C--INVALID-LINK----INVALID-LINK--[C@H]1CC--INVALID-LINK--CSC2=C(F)C=CC=C2[1]

InChI: InChI=1S/C23H35FO5S/c1-29-23(28)11-5-3-2-4-8-17-18(21(27)14-20(17)26)13-12-16(25)15-30-22-10-7-6-9-19(22)24/h6-7,9-10,16-18,20-21,25-27H,2-5,8,11-15H2,1H3/t16-,17-,18-,20+,21-/m1/s1[1]

Physicochemical Properties

| Property | Value |

| Physical Form | A solution in ethyl acetate |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.25 mg/ml |

| Storage | Store at -20°C |

| Stability | ≥ 1 year |

Mechanism of Action and Signaling Pathways

This compound functions as a selective antagonist of the prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGF2α, primarily couples to the Gq alpha subunit of heterotrimeric G proteins.

Activation of the Gq pathway initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC).

By competitively binding to the FP receptor, this compound prevents the binding of PGF2α and subsequent activation of this signaling cascade. This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of the PGF2α/FP receptor pathway.

Downstream signaling events influenced by FP receptor activation, and therefore inhibited by this compound, include:

-

Ras/Raf/MEK/ERK Pathway: The FP receptor has been shown to mediate crosstalk with the Ras/Raf signaling pathway, which can influence cell proliferation and differentiation.

-

Transcriptional Activation: Activation of the FP receptor can lead to the transcriptional activation of various genes through transcription factors like T-cell factor (Tcf).

-

EGFR Transactivation: The FP receptor can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in cell growth and tumorigenesis.

-

Apoptotic Signaling: In specific cellular contexts, such as the corpus luteum, the PGF2α/FP receptor pathway is involved in initiating apoptotic signaling cascades.

Signaling Pathway Diagram

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the human FP receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 30 nM in receptor binding assays.[1] This indicates a high affinity of this compound for the FP receptor.

| Parameter | Value | Assay Type |

| IC₅₀ | 30 nM | FP Receptor Binding |

Further quantitative data on the selectivity profile of this compound against other prostanoid receptors (e.g., EP, DP, IP, TP) and its effects in various cell-based and in vivo models are not extensively documented in publicly available literature. Researchers are encouraged to perform these characterizations for their specific experimental systems.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following are representative methodologies for assessing the activity of FP receptor antagonists. These protocols can be adapted for the use of this compound.

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of this compound for the FP receptor using a radiolabeled ligand.

Objective: To determine the IC₅₀ and subsequently the Ki (inhibition constant) of this compound for the FP receptor.

Materials:

-

Cell membranes prepared from cells expressing the recombinant human FP receptor.

-

[³H]-PGF2α (radioligand).

-

This compound.

-

Unlabeled PGF2α (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-PGF2α, and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of unlabeled PGF2α.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block PGF2α-induced calcium release.

Objective: To determine the functional potency of this compound in inhibiting FP receptor-mediated signaling.

Materials:

-

A cell line endogenously or recombinantly expressing the human FP receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

PGF2α.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.

-

After establishing a baseline reading, add a fixed concentration of PGF2α to stimulate the FP receptor.

-

Continue to measure the fluorescence intensity over time to capture the calcium transient.

-

Analyze the data by calculating the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the PGF2α-induced response against the logarithm of the this compound concentration to determine its IC₅₀.

Experimental Workflow Diagram

Potential Applications in Research

As a selective FP receptor antagonist, this compound is a valuable pharmacological tool for investigating the diverse biological processes mediated by PGF2α. Potential research applications include:

-

Ocular Research: Investigating the role of the FP receptor in regulating intraocular pressure and its potential as a therapeutic target for glaucoma.

-

Reproductive Biology: Studying the mechanisms of luteolysis, parturition, and uterine smooth muscle contraction.

-

Inflammation and Immunology: Elucidating the contribution of the PGF2α/FP receptor pathway to inflammatory responses.

-

Oncology: Exploring the involvement of FP receptor signaling in cancer cell proliferation, migration, and tumor progression.

-

Neuroscience: Investigating the role of PGF2α in pain perception and neuroinflammation.

Conclusion

This compound is a potent and selective antagonist of the prostaglandin F2α receptor. Its well-defined chemical structure and high affinity for the FP receptor make it an excellent tool for in vitro and in vivo studies aimed at dissecting the physiological and pathophysiological roles of the PGF2α signaling pathway. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations.

References

Unveiling Prostaglandin Signaling: A Technical Guide to the Use of the FP Receptor Antagonist CAY10509

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins are a class of lipid signaling molecules that mediate a wide array of physiological and pathological processes, including inflammation, pain, and cancer. The prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, is a key player in these pathways. CAY10509, a PGF2α analog, has been identified as a potent antagonist of the FP receptor. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in studying prostaglandin signaling. Due to the limited publicly available data on the broader selectivity and specific experimental applications of this compound, this document also provides generalized protocols and data for well-characterized FP receptor antagonists to serve as a practical framework for researchers.

Introduction to Prostaglandin Signaling

Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and various terminal synthases. They exert their effects by binding to a family of G protein-coupled receptors (GPCRs), including the prostaglandin E (EP), D (DP), F (FP), I (IP), and thromboxane (TP) receptors. The FP receptor primarily couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately modulating cellular responses such as smooth muscle contraction, cell proliferation, and inflammation.

This compound: A Potent FP Receptor Antagonist

This compound is a synthetic analog of PGF2α. It is characterized by its potent inhibitory activity at the FP receptor.

Physicochemical Properties and In Vitro Activity

A summary of the known quantitative data for this compound is presented in Table 1.

| Parameter | Value | Reference |

| Target | Prostaglandin F Receptor (FP Receptor) | [1] |

| Mechanism of Action | Antagonist | [1] |

| IC50 | 30 nM | [1] |

| Molecular Formula | C23H35FO5S | |

| Molecular Weight | 442.6 g/mol | |

| Solubility | DMSO, Ethanol, Ethyl Acetate |

Table 1: Quantitative Data for this compound

Note: Data on the selectivity of this compound against other prostaglandin receptors (EP, DP, IP, TP) is not currently available in the public domain. Researchers should perform selectivity profiling to fully characterize its off-target effects.

Studying Prostaglandin FP Receptor Signaling

Due to the lack of specific published studies utilizing this compound, this section provides generalized experimental protocols and a logical workflow for investigating FP receptor signaling using a selective antagonist.

Signaling Pathway of the FP Receptor

The activation of the FP receptor by its endogenous ligand PGF2α initiates a well-defined signaling cascade. The following diagram illustrates this pathway and the inhibitory action of an FP receptor antagonist like this compound.

Caption: FP Receptor Signaling Pathway and Antagonism by this compound.

Experimental Workflow for Characterizing an FP Receptor Antagonist

The following diagram outlines a typical workflow for characterizing the activity of a novel FP receptor antagonist.

References

CAY10509: A Technical Guide to its Role as a Prostaglandin F2α Receptor Antagonist in GPCR Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially mischaracterized in some contexts as a GPR3 inverse agonist, CAY10509 is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. This G-protein coupled receptor (GPCR) plays a crucial role in a variety of physiological processes, making this compound a valuable tool for researchers investigating GPCR signaling and for drug development professionals exploring therapeutic interventions targeting the PGF2α pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in GPCR research, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Data Presentation

This compound is a synthetic analog of PGF2α. Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Name | 9α,11α,15R-trihydroxy-17-(3-fluorophenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |

| Molecular Formula | C23H31FO6 |

| Molecular Weight | 422.5 g/mol |

| CAS Number | 1245699-47-1 |

Quantitative Pharmacological Data

The primary pharmacological activity of this compound is its potent inhibition of the human FP receptor. The key quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50).

| Parameter | Receptor | Value (nM) | Assay Type |

| IC50 | Human FP Receptor | 30 | Radioligand Binding Assay |

Note: Further quantitative data such as binding affinity (Ki) and functional antagonism (EC50) from various assay systems would provide a more complete pharmacological profile. Researchers are encouraged to consult specific study publications for detailed context-dependent values.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the FP receptor. The FP receptor is a canonical Gq-coupled GPCR. Upon binding of its endogenous ligand, PGF2α, the receptor undergoes a conformational change that activates the heterotrimeric G protein Gq. This initiates a downstream signaling cascade.

The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and inflammation.

By competitively binding to the FP receptor, this compound prevents the binding of PGF2α and other agonists, thereby inhibiting the activation of this Gq-mediated signaling pathway.

Signaling Pathway Diagram

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound and other FP receptor ligands. Specific details may vary between laboratories and experimental systems.

Radioligand Displacement Binding Assay for IC50 Determination

This assay is used to determine the concentration of this compound required to displace 50% of a radiolabeled FP receptor agonist, providing the IC50 value.

Materials:

-

Cell membranes expressing the human FP receptor.

-

Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well filter plate, add cell membranes, radiolabeled agonist at a concentration near its Kd, and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Radioligand Binding Assay

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an FP receptor agonist.

Materials:

-

Cells stably or transiently expressing the human FP receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

FP receptor agonist (e.g., PGF2α).

-

This compound stock solution.

-

A fluorescence plate reader with an injection system.

-

96-well black, clear-bottom plates.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the FP receptor agonist (typically the EC80 concentration) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

-

Analyze the data by calculating the peak fluorescence response or the area under the curve.

-

Plot the inhibition of the agonist-induced response against the logarithm of the this compound concentration to determine its functional inhibitory potency (EC50).

Role in GPCR Research

This compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the FP receptor. Its selectivity allows researchers to dissect the specific contributions of the PGF2α/FP receptor pathway in complex biological systems.

Key Research Applications:

-

Investigating Smooth Muscle Physiology: The FP receptor is a known mediator of smooth muscle contraction in various tissues, including the uterus, airways, and blood vessels. This compound can be used to study the role of the FP receptor in these contractile processes and to explore its potential as a therapeutic target for conditions such as preterm labor or hypertension.

-

Glaucoma Research: FP receptor agonists are a first-line treatment for glaucoma, as they increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This compound can be used in preclinical models to further understand the mechanisms of aqueous humor dynamics and to evaluate the effects of FP receptor blockade.

-

Inflammation and Pain Studies: Prostaglandins are key mediators of inflammation and pain. By selectively blocking the FP receptor, researchers can investigate its specific role in inflammatory cascades and nociceptive pathways.

-

Cancer Biology: The FP receptor has been implicated in the proliferation of certain cancer cells. This compound can be utilized to explore the potential of FP receptor antagonism as an anti-cancer strategy.

Conclusion

This compound is a valuable and selective antagonist of the prostaglandin FP receptor. Its utility in GPCR research is significant, enabling the precise investigation of the physiological and pathophysiological roles of the PGF2α signaling pathway. The data and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to utilize this compound in their studies. As with any pharmacological tool, careful experimental design and data interpretation are paramount to generating robust and meaningful results.

Investigating Physiological Processes with CAY10509: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10509 is a potent and selective prostaglandin F2α (PGF2α) analog that functions as an inhibitor of the prostaglandin F2α receptor (FP receptor). With a reported half-maximal inhibitory concentration (IC50) of 30 nM, this compound serves as a critical tool for elucidating the diverse physiological and pathological roles of the PGF2α/FP receptor signaling axis.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in biomedical research. The information presented herein is intended to empower researchers to effectively utilize this compound in their investigations of FP receptor-mediated processes.

Introduction to this compound and the FP Receptor

The prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor (GPCR), is implicated in a wide array of physiological functions, including uterine smooth muscle contraction, luteolysis, and intraocular pressure regulation. Dysregulation of the PGF2α signaling pathway has been linked to various pathological conditions. This compound, as a selective antagonist, allows for the precise dissection of these processes by blocking the binding of the endogenous ligand PGF2α to its receptor.

Mechanism of Action: The FP Receptor Signaling Pathway

The FP receptor primarily couples to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade can lead to various downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. This compound exerts its inhibitory effect by preventing the initial step of this cascade – the activation of the FP receptor by PGF2α.

Quantitative Data for this compound

The primary quantitative measure of this compound's potency is its IC50 value. Further quantitative analysis would involve determining its inhibitory effect on downstream signaling events in response to an FP receptor agonist.

| Parameter | Value | Reference |

| Target | Prostaglandin F2α Receptor (FP Receptor) | [1] |

| IC50 | 30 nM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the physiological processes mediated by the FP receptor using this compound.

In Vitro Inhibition of PGF2α-induced Intracellular Calcium Mobilization

This assay directly measures the ability of this compound to block the PGF2α-induced release of intracellular calcium, a primary downstream event of FP receptor activation.

Materials:

-

Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the human FP receptor, or a cell line with endogenous expression).

-

This compound

-

PGF2α

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.

Procedure:

-

Cell Seeding: Seed the FP receptor-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

-

Compound Preparation and Addition: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound to the appropriate wells. Include vehicle control wells.

-

Incubate the plate with this compound for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Prepare a PGF2α solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the microplate in the fluorescence plate reader and set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

-

Initiate the kinetic read and, after establishing a stable baseline (e.g., 15-20 seconds), add a specific volume of the PGF2α solution to all wells simultaneously using an automated dispenser.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the peak response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inhibition of PGF2α-induced ERK Phosphorylation

This assay assesses the effect of this compound on a key downstream signaling event, the phosphorylation of ERK.

Materials:

-

Cells expressing the FP receptor.

-

This compound

-

PGF2α

-

Serum-free cell culture medium.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Cell Culture and Serum Starvation: Culture FP receptor-expressing cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for at least 4 hours (or overnight) in serum-free medium prior to the experiment.

-

Inhibitor Pre-treatment: Treat the serum-starved cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.

-

Agonist Stimulation: Stimulate the cells with PGF2α (at a concentration that induces robust ERK phosphorylation, e.g., 100 nM) for a predetermined optimal time (e.g., 5-15 minutes). Include a non-stimulated control.

-

Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Express the results as the ratio of phospho-ERK to total ERK. Plot this ratio against the concentration of this compound to determine the inhibitory effect.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of FP receptor-mediated physiological and pathophysiological processes. Its potency and selectivity make it suitable for a range of in vitro and potentially in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted roles of the PGF2α/FP receptor signaling pathway in their specific areas of interest. Careful experimental design and data analysis will undoubtedly lead to a deeper understanding of the biological significance of this important signaling system.

References

CAY10509: A Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10509 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. As a PGF2α analog, this compound competitively inhibits the binding of the endogenous ligand PGF2α, thereby modulating a variety of physiological and pathological processes. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGF2α, triggers a cascade of intracellular signaling events.[1][2] Understanding the impact of this compound on these downstream signaling pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the PGF2α/FP receptor axis. This technical guide provides an in-depth overview of the core signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound exerts its effects by blocking the activation of the FP receptor. The FP receptor primarily couples to Gαq and Gα12/13 proteins.[3][4] Inhibition of the FP receptor by this compound is therefore expected to attenuate the signaling cascades initiated by these G-proteins. The primary downstream pathways affected include the Gαq/Phospholipase C (PLC) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascade, and the Rho/Rho-kinase pathway. While direct evidence for this compound's effect on the NF-κB pathway is limited, the interconnectedness of cellular signaling suggests potential indirect modulation.

Data Presentation: Quantitative Effects of FP Receptor Antagonism

The following tables summarize the quantitative data on the inhibitory effects of FP receptor antagonists on various downstream signaling events. While specific data for this compound is limited in publicly available literature, the data for other well-characterized FP receptor antagonists, such as AL-8810, provide a strong predictive framework for the action of this compound.

| Parameter | Compound | Cell Line/System | Value | Reference |

| IC50 for FP Receptor Binding | This compound | Not Specified | 30 nM | [1] |

| IC50 for PGF2α-induced Phosphoinositide Hydrolysis | Phloretin | Cultured Rat Astrocytes | 16 µM | [5] |

| Inhibition of PGF2α-induced ERK1/2 Phosphorylation | AL-8810 | Endometrial Adenocarcinoma Cells (FPS) | Abolished PGF2α-induced phosphorylation | [2] |

| Inhibition of PGF2α-induced Intracellular Calcium Mobilization | AL-8810 | Human Ciliary Muscle Cells | Concentration-dependent inhibition | [6] |

| Inhibition of PGF2α-induced NFATC2 Nuclear Translocation | AL-8810 | Skeletal Muscle Cells | Inhibited translocation | [7] |

Table 1: Inhibitory concentrations of FP receptor antagonists.

| Signaling Event | Agonist | Antagonist | Observed Effect | Reference |

| Inositol Phosphate Production | PGF2α | AL-8810 | Abolished PGF2α-mediated increase | [2] |

| ERK1/2 Phosphorylation | PGF2α | AL-8810 | Significantly inhibited PGF2α-induced phosphorylation | [2] |

| Intracellular Ca2+ Mobilization | PGF2α | Phloretin | Completely blocked PGF2α-induced transient increase | [5] |

| RhoA Activation | PGF2α | PDC113.824 | Inhibited PGF2α-mediated Rho activation | [8] |

| NFAT Transcriptional Activity | PGF2α | AL-8810 | Inhibited PGF2α-induced increase in luciferase activity | [7] |

Table 2: Qualitative effects of FP receptor antagonists on downstream signaling.

Signaling Pathways Modulated by this compound

As an FP receptor antagonist, this compound is predicted to inhibit the following signaling pathways that are activated by PGF2α.

Gαq/Phospholipase C (PLC) Pathway

Activation of the FP receptor by PGF2α leads to the activation of Gαq, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, including calcium-calmodulin-dependent kinases (CaMKs). DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). This compound, by blocking the initial activation of the FP receptor, prevents the activation of this entire cascade.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the FP receptor can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[3][9] This activation can occur through both Gαq/PLC/PKC-dependent and independent mechanisms, potentially involving transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][10] The MAPK/ERK pathway plays a critical role in regulating gene expression, cell proliferation, differentiation, and survival. As an FP receptor antagonist, this compound is expected to suppress PGF2α-induced ERK activation.

Rho/Rho-kinase (ROCK) Pathway

The FP receptor also couples to Gα12/13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[11] The Rho/ROCK pathway is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and migration. By inhibiting the FP receptor, this compound can prevent PGF2α-induced activation of the RhoA/ROCK pathway.

Potential Modulation of the NF-κB Pathway

While direct evidence linking this compound to the NF-κB pathway is scarce, there are potential indirect connections. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factors are key regulators of inflammation, immunity, and cell survival.[12] Cross-talk between the MAPK and NF-κB pathways is well-documented, and activation of PKC can also lead to NF-κB activation.[13][14] Therefore, by inhibiting the upstream activation of the FP receptor and its downstream effectors like PKC and ERK, this compound may indirectly suppress NF-κB activation. Further research is needed to confirm this specific effect.

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on downstream signaling are provided below.

Radioligand Binding Assay for IC50 Determination

This assay is used to determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled PGF2α analog to the FP receptor.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phloretin as an antagonist of prostaglandin F2 alpha receptor in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2α stimulates growth of skeletal muscle cells via an NFATC2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CAY10509 in Uterine Contraction Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine contractility is a complex physiological process governed by a delicate interplay of hormonal and signaling pathways. Prostaglandins, particularly Prostaglandin F2α (PGF2α), are potent endogenous compounds that play a crucial role in initiating and sustaining uterine contractions, especially during parturition. The actions of PGF2α are mediated through its specific G-protein coupled receptor, the FP receptor. Understanding the molecular mechanisms of PGF2α-induced uterine contractions is paramount for the development of novel therapeutics to manage conditions related to uterine motility, such as preterm labor and dysmenorrhea.

This technical guide explores the role of CAY10509, a PGF2α analog, in the context of uterine contraction research. Contrary to some initial postulations, this compound is not an EP3 receptor antagonist but a selective inhibitor of the FP receptor. This document will delve into the established pharmacology of this compound, the signaling pathways associated with the FP receptor in uterine smooth muscle, and the potential applications of this compound as a research tool to investigate uterine physiology and pathophysiology.

This compound: A Selective FP Receptor Antagonist

This compound is a synthetic analog of PGF2α that has been characterized as a potent and selective antagonist of the FP receptor. Its primary mechanism of action is to competitively inhibit the binding of the endogenous ligand, PGF2α, to the FP receptor, thereby attenuating its downstream signaling effects.

Pharmacological Profile of this compound

The inhibitory activity of this compound on the FP receptor has been quantified, providing a basis for its use in experimental settings.

| Compound | Target Receptor | Pharmacological Action | IC50 |

| This compound | FP Receptor | Antagonist | 30 nM[1] |

The Prostaglandin F2α (PGF2α) and FP Receptor Signaling Pathway in Uterine Contraction

The binding of PGF2α to its FP receptor on myometrial cells initiates a signaling cascade that leads to smooth muscle contraction. This pathway is a key target for pharmacological intervention in uterine motility disorders.

Signaling Pathway Diagram

Caption: PGF2α-FP Receptor Signaling Pathway in Myometrial Cells.

Mechanism of Action of this compound

As an FP receptor antagonist, this compound competitively binds to the FP receptor, preventing the binding of PGF2α and thereby inhibiting the downstream signaling cascade that leads to uterine contraction.

Mechanism of Action Diagram

Caption: Competitive Antagonism of the FP Receptor by this compound.

Experimental Protocol: Investigating the Effect of this compound on Uterine Contractility Using an Isolated Organ Bath System

This protocol details a standard method for assessing the effects of pharmacological agents on the contractility of isolated uterine smooth muscle strips.

Materials and Reagents

-

Uterine tissue from a suitable animal model (e.g., rat, mouse)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

PGF2α (or other contractile agonist)

-

Isolated organ bath system with isometric force transducers

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Experimental Workflow Diagram

Caption: Workflow for an Isolated Organ Bath Experiment.

Step-by-Step Procedure

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Excise the uterine horns and place them in cold, oxygenated Krebs-Henseleit solution.

-

Dissect the myometrium into longitudinal strips of approximately 2 mm in width and 10 mm in length.

-

-

Mounting and Equilibration:

-

Mount the uterine strips vertically in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply an initial tension of 1 gram to each strip.

-

Allow the tissues to equilibrate for 60-90 minutes, with periodic washing every 15-20 minutes, until spontaneous contractions are stable.

-

-

Experimental Protocol:

-

Record a baseline period of spontaneous contractile activity for 20-30 minutes.

-

For the experimental group, add this compound to the organ bath at the desired final concentration. For the control group, add an equivalent volume of the vehicle used to dissolve this compound.

-

Incubate the tissues with this compound or vehicle for 20-30 minutes.

-

Induce contractions by adding a cumulative concentration of PGF2α to the bath.

-

Record the contractile responses until a stable plateau is reached at each concentration.

-

-

Data Analysis:

-

Analyze the recorded data to determine the frequency, amplitude, and area under the curve of the uterine contractions.

-

Compare the contractile responses in the presence and absence of this compound to determine its inhibitory effect.

-

Calculate the IC50 value of this compound for the inhibition of PGF2α-induced contractions.

-

Conclusion

This compound, as a selective FP receptor antagonist, represents a valuable pharmacological tool for the investigation of uterine physiology and the development of novel tocolytic agents. Its ability to specifically block the PGF2α-mediated contractile pathway allows researchers to dissect the intricate mechanisms governing uterine smooth muscle function. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for utilizing this compound to advance our understanding of uterine contractility and to explore new therapeutic strategies for managing disorders of uterine motility. Further research is warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound.

References

The Emerging Role of SIRT2 Inhibition in Glaucoma: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). Current therapies primarily focus on lowering intraocular pressure (IOP), but neuroprotective strategies that directly target RGC death are urgently needed. Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a potential therapeutic target in various neurodegenerative diseases. This technical guide explores the rationale for targeting SIRT2 in glaucoma research, summarizes the current landscape of SIRT2 inhibitors, provides detailed hypothetical signaling pathways in RGCs, and outlines key experimental protocols to investigate the therapeutic potential of SIRT2 inhibition in glaucoma models. While direct evidence in glaucoma is still nascent, the compelling data from other neurodegenerative conditions warrant further investigation into this promising avenue.

Introduction: Sirtuins and their Role in Neurodegeneration and Glaucoma

Sirtuins are a class of enzymes that play crucial roles in cellular processes, including stress resistance, metabolism, and longevity.[1] In the context of neurodegeneration, sirtuins have been shown to have both protective and detrimental effects, depending on the specific sirtuin and the cellular context.[1][2] In glaucoma, the focus has largely been on SIRT1, which is generally considered neuroprotective.[2] However, the role of other sirtuins, particularly SIRT2, is an area of growing interest. SIRT2 is predominantly a cytoplasmic protein and has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and Huntington's disease, making it a plausible target for glaucoma.[1][2]

SIRT2 as a Therapeutic Target in Glaucoma

The rationale for targeting SIRT2 in glaucoma stems from its involvement in several cellular processes relevant to RGC death:

-

Tubulin Deacetylation and Axonal Transport: SIRT2 is a major α-tubulin deacetylase.[3] Acetylation of α-tubulin is associated with microtubule stability, which is crucial for axonal transport.[3] Impaired axonal transport is an early event in glaucoma pathogenesis. Inhibition of SIRT2 could potentially enhance microtubule stability and improve axonal transport in RGCs.

-

Apoptosis and Cell Survival Pathways: SIRT2 has been shown to regulate the activity of key proteins involved in apoptosis, such as p53 and FOXO3a.[4][5] By modulating these pathways, SIRT2 inhibitors could potentially promote RGC survival.

-

Necroptosis: SIRT2 has been implicated in the regulation of necroptosis, a form of programmed necrosis, through its interaction with RIPK1 and RIPK3.[1] However, the precise role of SIRT2 in necroptosis is still debated, with some studies showing conflicting results.[6][7][8][9] Given that necroptosis may contribute to RGC death in glaucoma, targeting SIRT2 could be a relevant therapeutic strategy.

-

c-Myc Regulation: SIRT2 can stabilize the oncoprotein c-Myc.[2] While the role of c-Myc in RGCs is not fully understood, its involvement in cell cycle and apoptosis suggests that its modulation by SIRT2 inhibitors could impact RGC fate.

Quantitative Data on Key SIRT2 Inhibitors

Several small molecule inhibitors of SIRT2 have been developed and characterized. The following table summarizes the inhibitory activity of some of the most well-studied compounds.

| Inhibitor | Target | IC50 | Species | Notes | Reference(s) |

| TM (Thiomyristoyl) | SIRT2 | 28 nM | Human | Highly selective over SIRT1 (98 µM) and SIRT3 (>200 µM). | [10] |

| AGK2 | SIRT2 | 3.5 µM | Mammalian | Also inhibits SIRT1 (30 µM) and SIRT3 (91 µM). | [11][12] |

| AK-7 | SIRT2 | 33.8 µM | Human | Brain-permeable. | [13] |

| AEM1 | SIRT2 | 18.5 µM | Human | Selective over SIRT1, SIRT3, and yeast Sir2. | [14] |

| AEM2 | SIRT2 | 3.8 µM | Human | Structurally related to AEM1 with higher potency. | [14] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways of SIRT2 in Retinal Ganglion Cells

The following diagrams illustrate the hypothesized signaling pathways through which SIRT2 inhibition may confer neuroprotection to RGCs in glaucoma. These pathways are based on existing knowledge of SIRT2 function in other neuronal and non-neuronal cells.

Experimental Workflow for Evaluating SIRT2 Inhibitors

The following diagram outlines a general experimental workflow for assessing the neuroprotective effects of a SIRT2 inhibitor in a glaucoma model.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of SIRT2 inhibitors in glaucoma research.

In Vitro RGC Neuroprotection Assay

-

Primary RGC Culture: Isolate RGCs from neonatal (P5-P7) mice or rats using an immunopanning method.[15] Alternatively, the RGC-5 cell line can be used, though its origin is debated.[16]

-

Plating: Plate the purified RGCs on poly-D-lysine and laminin-coated coverslips or multi-well plates in a defined neurobasal medium supplemented with B27, BDNF, CNTF, and forskolin.[17]

-

Induction of Cell Death: After 24-48 hours of culture, induce apoptosis by growth factor withdrawal or by adding an excitotoxic agent like glutamate or NMDA.

-

SIRT2 Inhibitor Treatment: Co-treat the cells with the SIRT2 inhibitor at various concentrations (determined by prior dose-response experiments) at the time of insult induction.

-

Assessment of RGC Survival: After 24-72 hours, fix the cells and perform immunocytochemistry for RGC markers (e.g., Brn3a, RBPMS) and an apoptosis marker (e.g., cleaved caspase-3 or TUNEL).

-

Quantification: Count the number of surviving RGCs and apoptotic cells in each treatment group.

In Vivo Glaucoma Model and Intravitreal Injection

-

Animal Model: Use adult C57BL/6J mice.

-

Induction of Ocular Hypertension: Induce elevated IOP in one eye by injecting microbeads into the anterior chamber to obstruct aqueous humor outflow.[18] The contralateral eye can serve as a control.

-

Intravitreal Injection of SIRT2 Inhibitor:

-

Anesthetize the mouse.

-

Under a dissecting microscope, use a 33-gauge needle to make a small puncture through the sclera, just behind the limbus.

-

Using a Hamilton syringe with a 33-gauge blunt needle, slowly inject 1-2 µL of the SIRT2 inhibitor solution (dissolved in a vehicle like DMSO and diluted in sterile saline) into the vitreous cavity.[19]

-

Administer a topical antibiotic to prevent infection.

-

-

IOP Measurement: Monitor IOP in both eyes at regular intervals using a tonometer (e.g., TonoLab).

-

Functional and Structural Analysis:

-

Perform electroretinography (ERG) and pattern ERG (pERG) at baseline and at the end of the experiment to assess RGC function.

-

At the end of the study (e.g., 4 weeks post-injection), euthanize the animals and collect the eyes and optic nerves.

-

Perform immunohistochemistry on retinal flat mounts or cross-sections to quantify RGC survival (e.g., Brn3a staining).

-

Analyze optic nerve cross-sections to assess axon survival and demyelination (e.g., PPD staining).

-

Conclusion and Future Directions